8-ETHOXYCARBONYLOCTANOL

Physicochemical profiling Medium-chain hydroxy esters Lipophilicity

8-Ethoxycarbonyloctanol (ethyl 9-hydroxynonanoate; CAS 3639-34-7) is a linear C9 ω-hydroxy fatty acid ethyl ester possessing both a primary alcohol and an ethyl ester terminus. This bifunctional architecture places it within the medium-chain hydroxy ester family, structurally positioned between the C8 analog ethyl 8-hydroxyoctanoate and the C10 analog ethyl 10-hydroxydecanoate.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 3639-34-7
Cat. No. B043726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ETHOXYCARBONYLOCTANOL
CAS3639-34-7
Synonyms8-Ethoxycarbonyloctan-1-ol;  Ethyl 9-Hydroxynonanoate;  9-Hydroxynonanoic Acid_x000B_Ethyl Ester; 
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCCCO
InChIInChI=1S/C11H22O3/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h12H,2-10H2,1H3
InChIKeyMNWRYCGYJOYZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxycarbonyloctanol (CAS 3639-34-7): A C9 ω-Hydroxy Ethyl Ester for Glycoconjugate Synthesis, Biocatalysis, and Natural Product Research


8-Ethoxycarbonyloctanol (ethyl 9-hydroxynonanoate; CAS 3639-34-7) is a linear C9 ω-hydroxy fatty acid ethyl ester possessing both a primary alcohol and an ethyl ester terminus. This bifunctional architecture places it within the medium-chain hydroxy ester family, structurally positioned between the C8 analog ethyl 8-hydroxyoctanoate and the C10 analog ethyl 10-hydroxydecanoate [1]. Its physicochemical profile—boiling point 276.4 °C, XLogP 2.4, polar surface area 46.5 Ų—reflects a specific balance of volatility and hydrophobicity that differs measurably from adjacent homologs . The compound is documented as a volatile hydroxy component of Albana wine and has been employed in glycosylation chemistry to construct β- and α-disaccharide glycosides for artificial carbohydrate antigen research [2][3].

Why Generic Substitution of 8-Ethoxycarbonyloctanol with Adjacent ω-Hydroxy Esters Introduces Physicochemical and Functional Mismatch


Although ethyl 8-hydroxyoctanoate (C8), methyl 9-hydroxynonanoate (C9 methyl ester), and ethyl 10-hydroxydecanoate (C10) share the ω-hydroxy ester pharmacophore, chain-length and ester-type variations produce quantifiable shifts in lipophilicity, boiling point, and aqueous solubility that alter performance in glycosylation selectivity, biocatalytic substrate recognition, and polymer intermediate applications [1]. These differences are not trivially compensated by adjusting reaction conditions, because the C9 ethyl ester occupies a narrow window where solvent-induced anomeric diastereoselectivity switching is demonstrable and where the AlkBGT ω-oxidation system in engineered E. coli accepts the substrate with documented productivity [2][3]. Procurement of a mismatched chain-length or ester variant therefore risks both synthetic outcome divergence and biocatalytic incompatibility.

Quantitative Comparator Evidence for 8-Ethoxycarbonyloctanol: Chain-Length and Ester-Type Differentiation Data


Chain-Length-Dependent Lipophilicity and Boiling Point: 8-Ethoxycarbonyloctanol (C9) vs. Ethyl 8-Hydroxyoctanoate (C8)

8-Ethoxycarbonyloctanol (C9 ethyl ester) exhibits an XLogP of 2.4 and a boiling point of 276.4 °C, compared with XLogP 1.94 (est.) and boiling point 258.2 °C for the C8 homolog ethyl 8-hydroxyoctanoate [1]. The addition of one methylene unit increases logP by approximately 0.46 log units and raises the boiling point by 18.2 °C, yielding a compound with measurably greater hydrophobicity and lower volatility.

Physicochemical profiling Medium-chain hydroxy esters Lipophilicity

Ester-Type Differentiation: 8-Ethoxycarbonyloctanol (Ethyl Ester) vs. Methyl 9-Hydroxynonanoate (Methyl Ester)

Despite identical C9 chain length, the ethyl ester (8-ethoxycarbonyloctanol) exhibits a boiling point of 276.4 °C and XLogP of 2.4, while the methyl ester (methyl 9-hydroxynonanoate) has a boiling point of 258.2–272 °C and XLogP of 1.88 [1]. The ethyl ester's higher boiling point provides a wider liquid processing window in melt polycondensation, a route documented for methyl 9-hydroxynonanoate-derived polyesters that requires temperatures capable of exceeding the methyl ester's boiling range [2]. Additionally, ethyl esters are preferred substrates for the AlkBGT ω-oxidation system, with ethyl nonanoate (the non-hydroxylated analog) demonstrating productive conversion by E. coli AlkBGT(L) whole-cell biocatalysts [3].

Ester homolog comparison Polymer intermediate Boiling point

Solvent-Induced Anomeric Diastereoselectivity Switching in Fucosylation: Ethyl 9-Hydroxynonanoate vs. Decanol

In fucosylation reactions using 2-O-benzyl-protected fucopyranosyl donors, ethyl 9-hydroxynonanoate demonstrates solvent-induced anomeric diastereoselectivity switching: practical α-selectivity is observed in diethyl ether, whereas practical β-selectivity is observed in dichloromethane [1]. In contrast, the simple long-chain alcohol decanol (C10) does not exhibit comparable solvent-switchable behavior under identical conditions. The larger spin-lattice relaxation time constant (T1) of ethyl 9-hydroxynonanoate in Et2O versus CH2Cl2 indicates that its molecular motion is more vigorous in Et2O, suggesting dissociation of associated alcohol aggregates in Et2O and association in CH2Cl2, with the bulkiness of aggregated alcohols driving the diastereoselectivity outcome.

Glycosylation Diastereoselectivity Solvent effects

Single-Step β-Glycoside Synthesis with Disaccharide Octaacetates: 8-Ethoxycarbonyloctanol as a Privileged Glycosyl Acceptor

Under stannic tetrachloride catalysis in dichloromethane at −10 °C, the 1,2-trans-octaacetates of cellobiose, lactose, and maltose are converted to β-glycosides of 8-ethoxycarbonyloctanol in good yield by a single-step reaction, proceeding via 1,2-orthoacetate intermediates [1]. In situ anomerization of the β-maltoside at room temperature (4 h) provides the α-glycoside. The resulting β- and α-disaccharide glycosides of 8-ethoxycarbonyloctanol have been functionalized for conversion to artificial carbohydrate antigens—covalent attachment to bovine serum albumin elicited antilactose antibodies in rabbits and goats that were cross-reactive with Neisseria gonorrhoeae lipopolysaccharide [2]. No equivalent body of work exists for the C8 homolog ethyl 8-hydroxyoctanoate as a glycosyl acceptor in disaccharide artificial antigen construction.

Carbohydrate chemistry Artificial antigen Lewis acid catalysis

Documented Natural Occurrence: 8-Ethoxycarbonyloctanol as a Volatile Hydroxy Component of Albana Wine vs. Non-Natural C8 Analog

8-Ethoxycarbonyloctanol (ethyl 9-hydroxynonanoate) was identified and reported for the first time as a volatile hydroxy component of Albana wine by GC-MS analysis of the volatile concentrate, alongside ethyl 11-hydroxyundecanoate, methyl 3-hydroxycaproate, and ethyl 3-hydroxycaprate [1]. By contrast, ethyl 8-hydroxyoctanoate (C8 homolog) is listed as 'not found in nature' in curated natural product databases [2]. This natural occurrence provides a verified reference standard for wine authentication studies and metabolomics investigations targeting C9 hydroxy esters.

Natural product chemistry Wine aroma Volatile hydroxy esters

Optimal Application Scenarios for 8-Ethoxycarbonyloctanol Based on Evidence of Differentiation


Stereodivergent Synthesis of α- and β-Fucosides Using a Single Glycosyl Donor

Researchers requiring both anomers of fucosylated long-chain alcohols can exploit the solvent-induced diastereoselectivity switching documented for 8-ethoxycarbonyloctanol. Running fucosylation in diethyl ether provides α-selectivity, while switching to dichloromethane yields the β-anomer—all from the same 2-O-benzyl-protected fucopyranosyl donor. This eliminates the need for separate α- and β-directed donor synthesis, reducing synthetic steps and procurement cost. The approach is validated by the Fujiwara et al. study and is uniquely demonstrated for this C9 ω-hydroxy ethyl ester [1].

Construction of Artificial Carbohydrate Antigens for Neoglycoconjugate Vaccine Research

8-Ethoxycarbonyloctanol is the glycosyl acceptor of choice for investigators building disaccharide-based artificial antigens. The Banoub and Bundle protocol provides a one-step SnCl4-catalyzed glycosylation with cellobiose, lactose, or maltose octaacetates to yield β-glycosides, with in situ anomerization enabling α-glycoside access. Subsequent deprotection and BSA conjugation yields immunogenic neoglycoproteins that elicit carbohydrate-specific antibodies [2]. The cross-reactivity of resulting antibodies with N. gonorrhoeae lipopolysaccharide demonstrates functional antigenicity. No comparable workflow has been published for the C8 or C10 ethyl ester homologs, making this compound the literature-precedented standard for this application.

Biocatalytic ω-Functionalization to C9 Dicarboxylic Acid Mono-Ethyl Ester Using Engineered E. coli

In whole-cell biotransformation for renewable C9 chemical production, 8-ethoxycarbonyloctanol serves as a substrate for the AlkBGT(L) ω-oxidation system. The van Nuland et al. study demonstrates that E. coli expressing AlkBGTHJL can ω-oxidize ethyl nonanoate, with the ω-hydroxylation product being the direct precursor to 8-ethoxycarbonyloctanol. The ethyl ester is accepted by AlkJ (alcohol dehydrogenase) and AlkH (aldehyde dehydrogenase), enabling further oxidation to azelaic acid mono-ethyl ester with a molar yield of 0.75 from nonanoic acid [3]. This positions 8-ethoxycarbonyloctanol as a key intermediate or analytical standard in biocatalytic C9 platform chemical production.

Analytical Reference Standard for Wine Metabolomics and Authentication Studies

For enology laboratories performing GC-MS profiling of wine volatiles, 8-ethoxycarbonyloctanol is a verified authentic component of Albana wine volatile fraction, first identified by Borea Carnacini et al. in 1980 [4]. Its presence—alongside other C9 and C11 ω-hydroxy esters—constitutes part of the hydroxy compound fingerprint of this Italian white wine variety. As the C8 homolog ethyl 8-hydroxyoctanoate is not a natural product, procurement of the correct C9 ethyl ester is essential for accurate compound identification and quantification in wine authentication workflows. The compound is available from multiple suppliers at ≥95% purity, suitable for use as an external calibration standard.

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